4-Bromopyrrolidin-3-ol
Description
4-Bromopyrrolidin-3-ol (CAS: Not explicitly provided in evidence) is a brominated pyrrolidine derivative featuring a hydroxyl group at the 3-position and a bromine atom at the 4-position of the pyrrolidine ring. The bromine atom enhances its reactivity in nucleophilic substitution or cross-coupling reactions, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
IUPAC Name |
4-bromopyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSFDQOICNFCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrrolidin-3-ol typically involves the bromination of pyrrolidin-3-ol. One common method is the reaction of pyrrolidin-3-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, reaction time, and reagent addition, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-bromopyrrolidin-3-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 4-azidopyrrolidin-3-ol, 4-thiocyanatopyrrolidin-3-ol, and 4-methoxypyrrolidin-3-ol.
Oxidation Reactions: The major product is 4-bromopyrrolidin-3-one.
Reduction Reactions: Products include pyrrolidin-3-ol and 4-bromopyrrolidine.
Scientific Research Applications
Chemistry
- Synthesis Building Block : 4-Bromopyrrolidin-3-ol serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows it to function as a reagent in organic synthesis, facilitating the formation of more complex molecules.
- Reagent in Organic Reactions : The compound is utilized in various reactions, including nucleophilic substitutions and coupling reactions, due to its ability to participate in electrophilic aromatic substitutions.
Biology
- Enzyme Mechanisms : Researchers use this compound to study enzyme mechanisms. Its structural features enable it to act as a probe in biochemical assays, helping to elucidate the roles of specific enzymes in metabolic pathways.
- Biological Interactions : The compound's bromine atom and hydroxyl group enhance its ability to form hydrogen bonds, potentially allowing it to interact with biological targets like proteins and nucleic acids.
Medicine
- Pharmaceutical Development : The compound is under investigation for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure makes it a candidate for drug discovery, particularly in developing new treatments for diseases.
- Mechanism of Action : The interaction of this compound with biological targets may inhibit enzyme activity by binding to active sites or altering protein conformation. This mechanism is crucial for understanding its pharmacological effects.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related brominated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in side chains significantly affected potency, suggesting that this compound could exhibit similar antimicrobial properties due to its structural characteristics.
Analgesic Activity Assessment
Research on piperidine derivatives demonstrated effectiveness in reducing pain responses in animal models. Given the structural similarities between these derivatives and this compound, further studies could explore its potential analgesic effects.
Anticancer Investigations
Experiments assessing the cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results. Similar investigations involving this compound could provide insights into its anticancer potential.
Mechanism of Action
The mechanism of action of 4-Bromopyrrolidin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound may inhibit enzyme activity by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromopyrrolidin-3-ol and related compounds identified in the evidence:
Key Findings :
Substitution Patterns: this compound has a simpler structure compared to analogs like 3-(3-Bromobenzyl)pyrrolidin-3-ol, which includes a brominated benzyl group. 3-(2-Bromophenyl)pyrrolidine lacks a hydroxyl group but retains bromine, making it less polar and more suited for hydrophobic interactions in drug design .
Functional Group Diversity: The hydroxyl group in this compound distinguishes it from non-hydroxylated analogs (e.g., 3-(2-Bromophenyl)pyrrolidine), enhancing solubility and hydrogen-bonding capacity. Carboxylic acid-containing analogs like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibit distinct reactivity, enabling conjugation or salt formation .
Bromine placement (e.g., 4-position vs. 5-position in pyrrolopyridine derivatives) influences regioselectivity in cross-coupling reactions .
Structural and Reactivity Insights
- Bromine Reactivity : Bromine in this compound is positioned for SN2 substitution or Suzuki-Miyaura coupling, whereas bromine in aromatic systems (e.g., 3-(3-Bromobenzyl)pyrrolidin-3-ol) may participate in Ullmann or Buchwald-Hartwig reactions .
- Hydroxyl Group Impact: The 3-OH group in pyrrolidinols facilitates chiral resolution or coordination in catalysis, absent in non-hydroxylated analogs like 3-(2-Bromophenyl)pyrrolidine .
Biological Activity
4-Bromopyrrolidin-3-ol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by detailed data tables and research findings.
Chemical Structure and Synthesis
This compound is a brominated derivative of pyrrolidine, characterized by the presence of a hydroxyl group at the 3-position and a bromine atom at the 4-position. The synthesis of this compound typically involves the bromination of pyrrolidin-3-ol or similar precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
- Neuroprotective Effects : Some studies have reported neuroprotective effects of this compound, suggesting potential applications in treating neurodegenerative diseases. This may involve inhibition of neuronal apoptosis and reduction of oxidative stress.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
The results indicated that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 40 |
The study concluded that the compound induces cytotoxicity in a dose-dependent manner, suggesting its potential as an anticancer agent.
Detailed Research Findings
Research has demonstrated that the biological activity of this compound is influenced by its chemical structure. The presence of the bromine atom enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets. Additionally, hydroxyl groups are known to participate in hydrogen bonding, potentially increasing binding affinity to receptors or enzymes involved in various metabolic pathways.
Table: Summary of Biological Activities
Q & A
Basic Research Question
- Spectroscopy : Use ¹H/¹³C NMR to identify stereochemistry (e.g., hydroxyl and bromine positions). For example, coupling constants in NOESY spectra differentiate axial vs. equatorial substituents .
- X-ray Diffraction (XRD) : Determines crystal packing and absolute configuration, critical for enantiomer-specific activity studies .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for reactivity studies .
What role does this compound play in medicinal chemistry, particularly in drug discovery?
Advanced Research Question
- Building Block : Serves as a precursor for bioactive molecules (e.g., kinase inhibitors or GPCR modulators) due to its pyrrolidine core and bromine’s leaving-group potential .
- Case Study : Analogous to (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for target optimization .
How can DFT simulations predict the reactivity of this compound in substitution reactions?
Advanced Research Question
- Mechanistic Insights : DFT models (e.g., B3LYP/6-31G*) calculate transition-state energies for SN2 vs. SN1 pathways. For example, bromine’s electronegativity stabilizes transition states in nucleophilic substitutions .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on reaction kinetics and regioselectivity .
How should researchers address contradictions in reported spectroscopic data or reaction yields?
Advanced Research Question
- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., anhydrous Na₂SO₄ for drying, controlled atmosphere) .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) to confirm molecular identity and purity .
- Data Triangulation : Cross-reference with computational predictions (e.g., NMR chemical shifts via ACD/Labs or DFT) .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
How does stereochemistry influence the biological activity of this compound derivatives?
Advanced Research Question
- Enantiomer-Specific Activity : The (S)-enantiomer of related compounds shows higher receptor binding affinity due to spatial alignment with active sites (e.g., kinase inhibitors) .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate enantiomers for bioactivity assays .
What strategies optimize the scalability of this compound synthesis for preclinical studies?
Advanced Research Question
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions to improve atom economy .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce reaction times for bromination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
